![molecular formula C23H17N3O5S B12876869 N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-oxazole-5-carboxamide CAS No. 827577-66-2](/img/structure/B12876869.png)
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-oxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(N-(2-Benzoylphenyl)sulfamoyl)phenyl)oxazole-5-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that includes a benzoylphenyl group, a sulfamoyl group, and an oxazole ring, making it a subject of interest for researchers exploring new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-Benzoylphenyl)sulfamoyl)phenyl)oxazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoylphenyl sulfonamide intermediate, followed by its coupling with an oxazole derivative under specific reaction conditions. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(N-(2-Benzoylphenyl)sulfamoyl)phenyl)oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
N-(4-(N-(2-Benzoylphenyl)sulfamoyl)phenyl)oxazole-5-carboxamide has been explored for various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antiviral properties.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-(4-(N-(2-Benzoylphenyl)sulfamoyl)phenyl)oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-oxazole-5-carboxamide
- N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-2-carboxamide
- N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyrazine-2-carboxamide
Uniqueness
N-(4-(N-(2-Benzoylphenyl)sulfamoyl)phenyl)oxazole-5-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its oxazole ring, in particular, is less common in similar compounds, potentially offering distinct advantages in terms of stability and reactivity .
Propriétés
Numéro CAS |
827577-66-2 |
|---|---|
Formule moléculaire |
C23H17N3O5S |
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
N-[4-[(2-benzoylphenyl)sulfamoyl]phenyl]-1,3-oxazole-5-carboxamide |
InChI |
InChI=1S/C23H17N3O5S/c27-22(16-6-2-1-3-7-16)19-8-4-5-9-20(19)26-32(29,30)18-12-10-17(11-13-18)25-23(28)21-14-24-15-31-21/h1-15,26H,(H,25,28) |
Clé InChI |
YNACCFXKPSTUCF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CN=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


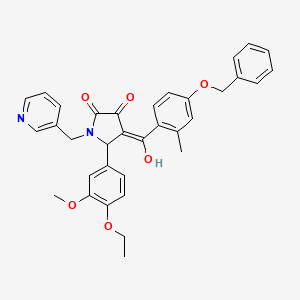
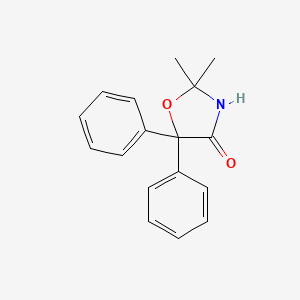
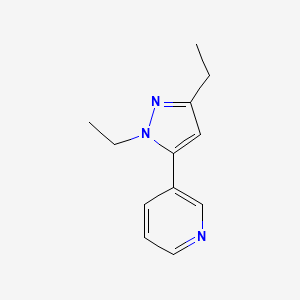
![1-Methyl-2-[(4-methylbenzene-1-sulfonyl)methyl]-1H-pyrrole](/img/structure/B12876809.png)
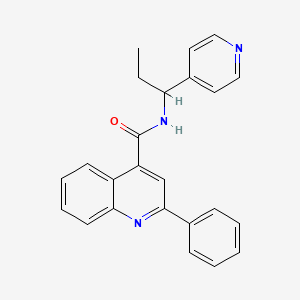
![(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum](/img/structure/B12876832.png)
![(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclopentylphosphine)](/img/structure/B12876836.png)

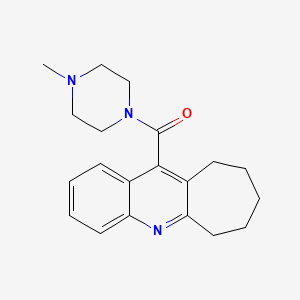
![(3AR,6aR)-2-(thiophen-2-yl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12876849.png)
![Methyl 1H-[1,2,3]triazolo[4,5-c]pyridine-1-carboxylate](/img/structure/B12876851.png)
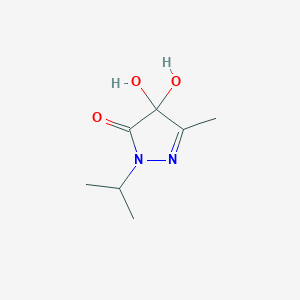
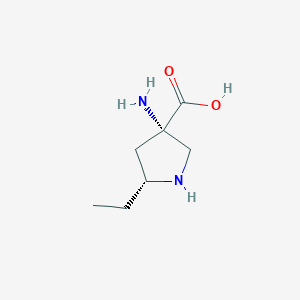
![4-Bromobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12876863.png)
